Eperisone hydrochloride
CAS No.: 56839-43-1
Cat. No.: VC21346097
Molecular Formula: C17H26ClNO
Molecular Weight: 295.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 56839-43-1 |
---|---|
Molecular Formula | C17H26ClNO |
Molecular Weight | 295.8 g/mol |
IUPAC Name | 1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one;hydrochloride |
Standard InChI | InChI=1S/C17H25NO.ClH/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H |
Standard InChI Key | GTAXGNCCEYZRII-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl |
Canonical SMILES | CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl |
Appearance | White Solid |
Melting Point | 169-171 °C |
Chemical Structure and Properties
Eperisone hydrochloride (4'-ethyl-2-methyl-3-piperidinopropiophenone hydrochloride) is an aromatic ketone with the molecular formula C₁₇H₂₆ClNO and a molecular weight of 295.85 g/mol . The compound exhibits the following physicochemical characteristics:
Property | Value |
---|---|
Physical appearance | White solid |
Melting point | 168-174°C |
Boiling point | 386.8°C at 760 mmHg |
Density | 0.994 g/cm³ |
Solubility | Slightly soluble in methanol and water |
CAS number | 56839-43-1 |
The chemical structure features a piperidine ring connected to a propiophenone moiety, with an ethyl group at the 4' position of the phenyl ring and a methyl group at the 2-position of the propane chain . This structural configuration contributes to its specific pharmacological properties and receptor binding characteristics.
Pharmacological Properties
Mechanism of Action
Eperisone hydrochloride exerts its therapeutic effects through multiple mechanisms:
-
Voltage-Dependent Calcium Channels (VDCCs) blockade - inhibits calcium release from the sarcoplasmic reticulum, reducing muscle contractility
-
Inhibition of gamma-efferent firing - decreases muscle tone and spasticity
-
Local vasodilation activity - improves blood flow to affected muscles, enhancing oxygen and nutrient delivery while facilitating removal of metabolic waste products
-
P2X7 receptor antagonism - a recently discovered mechanism that may contribute to its analgesic effects by blocking voltage-gated sodium channels in the brain stem
This multi-faceted mechanism allows eperisone hydrochloride to relax skeletal and vascular smooth muscles, improve circulation, and suppress pain reflexes, making it particularly valuable for conditions characterized by muscle stiffness and pain .
Pharmacokinetics
Eperisone hydrochloride demonstrates a well-characterized pharmacokinetic profile in humans:
The drug is rapidly absorbed after oral administration, with a Tₘₐₓ of 1.6 hours, consistent with its fast-onset relaxant activity . Importantly, it undergoes rapid elimination from the body, with a biological half-life of 1.87 hours that remains unchanged during repeated dosing. This pharmacokinetic profile minimizes the risk of drug accumulation, enhancing its safety profile for both short-term and long-term use .
Clinical Applications
Muscle Spasticity Management
Eperisone hydrochloride has demonstrated efficacy in treating muscle spasticity associated with various neurological conditions, including:
Its ability to target VDCCs and reduce muscle tone without significant sedation makes it particularly valuable for patients requiring long-term spasticity management while maintaining cognitive function .
Low Back Pain Treatment
One of the most extensively studied applications of eperisone hydrochloride is in the management of low back pain with muscle spasm:
A systematic review evaluating eperisone's efficacy found that treatment periods of 7-14 days may be effective in patients with acute low back pain compared to placebo, thiocolchicoside, or diazepam . The compound has also been shown to improve paraspinal blood flow in patients with low back pain, potentially contributing to its therapeutic effects .
A randomized, double-blind study comparing eperisone hydrochloride (100 mg three times daily) with thiocolchicoside (8 mg twice daily) in 160 patients with acute low back pain found comparable analgesic and muscle relaxant efficacy between the treatments, but with a significantly better tolerability profile for eperisone .
Combination Therapy
Recent research has explored the efficacy of eperisone hydrochloride in combination with non-steroidal anti-inflammatory drugs (NSAIDs). A clinical study investigating the combination of eperisone hydrochloride and ibuprofen in patients with acute non-specific back pain found:
These results suggest that combining eperisone hydrochloride with NSAIDs may provide enhanced therapeutic benefits in managing acute back pain with muscle spasm, potentially through complementary mechanisms of action .
Clinical Efficacy and Comparative Studies
Comparison with Other Muscle Relaxants
Several clinical studies have compared the efficacy and tolerability of eperisone hydrochloride with other commonly used muscle relaxants:
When compared with thiocolchicoside in another study:
These comparative studies consistently demonstrate that while eperisone hydrochloride provides analgesic and muscle relaxant efficacy comparable to other agents, it offers a significantly better tolerability profile, with fewer adverse effects and better patient satisfaction.
Biochemical Interactions
Research has investigated the biochemical interactions of eperisone hydrochloride, particularly its binding to human serum albumin (HSA), which is relevant for understanding its distribution and transport in the bloodstream:
Biophysical studies using spectroscopic, calorimetric, and molecular docking analyses have revealed that eperisone hydrochloride interacts strongly with HSA . The binding demonstrates a static mode of quenching with a binding constant Kb ≈ 10⁴, reflecting high affinity of eperisone hydrochloride for HSA .
Thermodynamic analysis indicates that the HSA-eperisone hydrochloride complex formation occurs primarily due to hydrophobic interactions, with hydrogen bonds facilitating the binding. The interaction is a spontaneous process, as evidenced by the negative ΔG° value .
Molecular docking results reveal that eperisone hydrochloride binds to HSA at the Sudlow Site I (subdomain IIA) . Additionally, the distance between eperisone hydrochloride (acceptor) and the Trp residue of HSA (donor) has been calculated to be 2.18 nm using Förster's resonance energy transfer theory .
These findings provide important insights into the pharmacokinetic behavior of eperisone hydrochloride and its distribution in the bloodstream, with potential implications for drug interactions and therapeutic efficacy.
Recent Research Developments
Recent research has provided new insights into the mechanism of action and potential applications of eperisone hydrochloride:
A 2024 study published in the Journal of Chemical and Pharmaceutical Bulletin identified eperisone hydrochloride as a potent P2X7 receptor antagonist . This discovery represents a significant advancement in understanding the compound's mechanism of action and provides a molecular basis for its analgesic effects, establishing what researchers term an "Eperisone-P2X7-pain linkage" .
Analytical methods for the estimation of eperisone hydrochloride in pharmaceutical formulations have been developed and validated, including UV and kinetic spectrophotometric methods, which facilitate quality control and research applications . These methods demonstrated linearity in the range of 2–14 μg/mL and 15–35 μg/mL by UV, initial rate, and fixed time methods, respectively, with relative standard deviation values less than 2% .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume